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Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

Cat. No.: B1358899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the
chemical intermediate 3-Chloro-5-iodobenzonitrile (CAS No: 289039-30-1). Due to the limited
availability of public experimental spectra for this specific compound, this document focuses on
predicted data and established methodologies for its spectral analysis. This information is
crucial for the characterization and quality control of this compound in research and
development settings.

Compound Identification

Property Value

Chemical Name 3-Chloro-5-iodobenzonitrile
CAS Number 289039-30-1[1][2]
Molecular Formula C7HsCIIN[3][4]

Molecular Weight 263.46 g/mol [4]
Monoisotopic Mass 262.89987 Da[3]

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the
elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various
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adducts of 3-Chloro-5-iodobenzonitrile are presented below. These values are critical for
confirming the identity of the compound in mass spectrometry experiments.

Adduct Predicted m/z
[M+H]* 263.90715
[M+Na]* 285.88909
[M-H]~ 261.89259
M+NHa4]* 280.93369

[

[M+K]* 301.86303

[M]* 262.89932

M]- 262.90042

Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. While
experimental spectra for 3-Chloro-5-iodobenzonitrile are not readily available, the expected
chemical shifts can be predicted based on the analysis of similar structures.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum of 3-Chloro-5-iodobenzonitrile is expected to show three signals in the
aromatic region, corresponding to the three protons on the benzene ring. The electron-
withdrawing effects of the chlorine, iodine, and nitrile functional groups will deshield these
protons, causing their signals to appear at relatively high chemical shifts (downfield). The
splitting pattern will be complex due to meta-coupling between the protons.

3C NMR Spectroscopy (Predicted)

The 3C NMR spectrum will provide information about the carbon framework of the molecule. It
is expected to show seven distinct signals, one for each carbon atom in the molecule. The
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chemical shifts of the aromatic carbons will be influenced by the attached halogen and nitrile
groups. The carbon of the nitrile group (C=N) will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Chloro-5-iodobenzonitrile is expected to exhibit characteristic absorption
bands for:

e C=N stretch: A sharp, medium-intensity band around 2220-2240 cm™2.
e C-Cl stretch: A band in the region of 600-800 cm~1.

o C-l stretch: A band typically found in the lower frequency region of the spectrum, around 500-
600 cm~1.

e Aromatic C-H stretch: Bands above 3000 cm™1.

e Aromatic C=C stretch: Bands in the 1400-1600 cm~1 region.

Experimental Protocols

The following are general methodologies for acquiring the spectral data discussed above.
These protocols are based on standard laboratory practices for the analysis of organic
compounds.[5][6]

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-iodobenzonitrile in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

 Instrumentation: Record the *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

» 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (& 0.00).
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR. The solvent signal can be
used as a secondary reference.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile).

 Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument.

 |onization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or
atmospheric pressure chemical ionization (APCI).

o Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to
observe different adducts.

IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a solid using an attenuated total
reflectance (ATR) accessory or as a KBr pellet.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1* with a sufficient
number of scans to obtain a high-quality spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a
chemical compound like 3-Chloro-5-iodobenzonitrile.
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A generalized workflow for the acquisition, processing, and analysis of spectral data for
chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 3-Chloro-5-iodobenzonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358899#spectral-data-for-3-chloro-5-
iodobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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